Tomaymycin DM

ADC Payload Cytotoxicity IC₅₀

Tomaymycin DM is a PBD mono-alkylator ADC payload occupying a critical potency niche (IC₅₀ = 0.5 µM) between natural PBD monomers (~1 µM) and ultra-potent PBD dimers (~pM). Its low molecular weight (258.27 g/mol) enables high-DAR ADC formats and site-specific conjugation chemistries sterically inaccessible to larger dimer payloads. Unique TDP1 inhibitory activity (IC₅₀ = 99 nM) supports dual-mechanism studies combining DNA alkylation with DNA repair enzyme inhibition. Ideal for ADC programs targeting moderate-antigen-expression tumors or seeking reduced off-target toxicity versus dimer-based ADCs.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 945490-09-5
Cat. No. B10855302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomaymycin DM
CAS945490-09-5
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)O
InChIInChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1
InChIKeyGXKVYHPROGIVCL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tomaymycin DM (CAS 945490-09-5): A Pyrrolobenzodiazepine (PBD) Monomer ADC Payload for Targeted Oncology Research


Tomaymycin DM (CAS 945490-09-5) is a synthetic derivative of the natural product tomaymycin, classified as a pyrrolobenzodiazepine (PBD) monomer. It functions as a sequence-selective DNA minor-groove alkylating agent [1] and is designed as a cytotoxic payload for tumor-targeting antibody-drug conjugates (ADCs) . Unlike the more extensively studied PBD dimers that form interstrand DNA cross-links, Tomaymycin DM acts as a DNA mono-alkylator, a mechanistic distinction with implications for payload selection in ADC development [1]. Its molecular formula is C14H14N2O3, with a molecular weight of 258.27 g/mol .

Why Tomaymycin DM (CAS 945490-09-5) Cannot Be Interchanged with Generic PBD Monomers or Dimers in ADC Development


Generic substitution within the pyrrolobenzodiazepine (PBD) class is scientifically untenable due to significant divergence in DNA binding mechanisms, potency, and linker compatibility. While natural PBD monomers exhibit low micromolar cytotoxicity (IC₅₀ ~1–100 µM) [1], synthetic PBD dimers achieve picomolar potency (IC₅₀ ~0.001–0.01 nM) via interstrand DNA cross-linking . Tomaymycin DM, as a synthetically modified PBD monomer with an IC₅₀ of 0.5 µM against cancer cell lines , occupies a distinct potency niche—substantially more active than natural monomers yet mechanistically simpler than dimers. Additionally, the structural variation in PBD linker chemistry (e.g., C8 vs. C7/C7′ linkages) profoundly impacts isohelicity and DNA binding affinity, rendering one-for-one substitution impossible without altering ADC efficacy and toxicity profiles [1].

Quantitative Comparative Evidence for Tomaymycin DM (CAS 945490-09-5) Payload Selection


Tomaymycin DM Cytotoxicity IC₅₀ Comparison: PBD Monomer vs. Natural PBD Monomers and Synthetic Dimers

Tomaymycin DM demonstrates an IC₅₀ of 0.5 µM in cancer cell cytotoxicity assays, positioning it as approximately 2-fold more potent than the natural PBD monomer Tomaymycin (IC₅₀ = 1.0 µM) and 1.6-fold more potent than Anthramycin (IC₅₀ = 0.8 µM) . In contrast, synthetic PBD dimers (e.g., talirine, tesirine) achieve picomolar potency (IC₅₀ ~0.001–0.01 nM), approximately 50,000- to 500,000-fold more potent than Tomaymycin DM . This places Tomaymycin DM in a distinct intermediate potency range, offering a less cytotoxic alternative to PBD dimers for applications where reduced payload toxicity is advantageous.

ADC Payload Cytotoxicity IC₅₀

DNA Alkylation Mechanism: PBD Mono-alkylator vs. PBD Dimer Cross-linkers

Tomaymycin DM functions as a DNA mono-alkylator, forming a single covalent aminal bond with the C2-NH₂ group of guanine bases in the DNA minor groove [1]. In contrast, clinically advanced PBD dimers (e.g., talirine, tesirine) possess two PBD units linked via a central tether, enabling interstrand DNA cross-linking [2]. This mechanistic divergence has direct functional consequences: PBD dimers are approximately 50,000-fold more cytotoxic due to cross-link formation , while mono-alkylators like Tomaymycin DM produce DNA lesions that are potentially more repairable and may confer a different toxicity profile [1].

DNA Alkylation Mechanism of Action ADC Payload

Molecular Weight and Linker Compatibility: Tomaymycin DM vs. SGD-1882 (PBD Dimer Payload)

Tomaymycin DM has a molecular weight of 258.27 g/mol , approximately 64% smaller than the clinical PBD dimer payload SGD-1882 (MW = 725.79 g/mol) . This substantial size difference directly impacts conjugation efficiency, drug-to-antibody ratio (DAR) homogeneity, and linker compatibility. Smaller payloads like Tomaymycin DM may permit higher DAR values or reduce steric hindrance during conjugation to site-specific linker technologies [1].

ADC Conjugation Linker Chemistry Payload Design

TDP1 Inhibition Activity: Tomaymycin DM as a Potential TDP1 Inhibitor

Tomaymycin DM has been reported to exhibit TDP1 (tyrosyl-DNA phosphodiesterase 1) inhibition with an IC₅₀ of 99 nM [1]. TDP1 is a DNA repair enzyme that processes DNA lesions, and its inhibition can potentiate the cytotoxicity of DNA-damaging agents. This activity is not a universal property of all PBD monomers or dimers; for example, no comparable TDP1 inhibition data is reported for Tomaymycin itself or for clinical PBD dimer payloads like talirine or tesirine [2]. The 99 nM IC₅₀ value represents a potentially unique secondary pharmacology attribute of Tomaymycin DM.

TDP1 DNA Repair Chemosensitization

Optimal Research and Industrial Application Scenarios for Tomaymycin DM (CAS 945490-09-5)


Intermediate-Potency ADC Payload Development

For ADC programs requiring a payload with cytotoxicity between natural PBD monomers (IC₅₀ ~1 µM) and ultra-potent PBD dimers (IC₅₀ ~0.001–0.01 nM), Tomaymycin DM provides a calibrated potency option (IC₅₀ = 0.5 µM) . This intermediate potency may be advantageous for targeting tumors with moderate antigen expression or for reducing off-target toxicity compared to dimer-based ADCs [1].

ADC Linker Optimization and Conjugation Studies

The small molecular weight of Tomaymycin DM (258.27 g/mol) facilitates exploration of high-DAR ADC formats and site-specific conjugation chemistries that may be sterically challenging for larger dimer payloads (e.g., SGD-1882, MW = 725.79 g/mol) [1]. Researchers can utilize Tomaymycin DM to optimize linker-payload combinations without the steric constraints imposed by larger warheads.

DNA Repair Pathway Modulation Studies

Tomaymycin DM's TDP1 inhibitory activity (IC₅₀ = 99 nM) enables dual-mechanism studies combining DNA alkylation with DNA repair enzyme inhibition. This property is not reported for other PBD payloads, making Tomaymycin DM a unique tool for investigating chemosensitization strategies in cancers with elevated DNA repair capacity.

Comparative Mechanistic Studies of PBD Mono-alkylators vs. Cross-linkers

As a well-defined PBD mono-alkylator , Tomaymycin DM serves as a reference compound to mechanistically dissect the biological consequences of single DNA lesions versus interstrand cross-links produced by PBD dimers [1]. Such studies inform fundamental understanding of DNA damage response pathways and guide payload selection for next-generation ADCs.

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